1-(1-Methyl-1H-indol-4-yl)-ethanol
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1-methylindol-4-yl)ethanol |
InChI |
InChI=1S/C11H13NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-8,13H,1-2H3 |
InChI Key |
BMBXRSOMVWQNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CN(C2=CC=C1)C)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
The biological activity of 1-(1-Methyl-1H-indol-4-yl)-ethanol has been extensively studied, particularly its role as a tubulin polymerization inhibitor . This activity is crucial for cancer treatment strategies, as tubulin plays a vital role in cell division. Notably, derivatives of this compound have demonstrated antiproliferative effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
These findings suggest that this compound could be a promising candidate for developing new anticancer therapies.
Case Studies
A study highlighted the synthesis and biological evaluation of indole derivatives that include this compound. The research focused on multitarget-directed ligands (MTDLs) that can inhibit enzymes involved in Alzheimer's disease. These compounds exhibited significant inhibitory activity against cholinesterases and β-secretase, indicating potential applications beyond oncology .
Comparison with Related Compounds
The unique structure of this compound distinguishes it from other similar compounds. The following table compares it with structurally related indole derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(1-Methyl-1H-indol-3-yl)ethanone | Methyl group at 3-position | Different reactivity patterns |
| 1-(1-Ethyl-1H-indol-3-yl)ethanone | Ethyl group instead of methyl | Varying biological activities |
| 1-Acetylindole | Acetyl functional group | Distinct pharmacological profiles |
| Indole-3-carboxaldehyde | Aldehyde group at 3-position | Reactivity towards nucleophiles |
The specific substitution pattern on the indole ring of this compound imparts distinct chemical and biological properties compared to its analogs, making it particularly valuable for targeted applications in research and industry.
Comparison with Similar Compounds
Table 1. Comparative Analysis of this compound and Structural Analogs
<sup>a</sup>logP values estimated using fragment-based methods where experimental data is unavailable.
Structural and Physicochemical Differences
- Position and Nature of Substituents: The ethanol group in this compound introduces polarity compared to the methylamine analog (logP ~1.8 vs. Substitution at indole position 4 (vs. position 3 in ) alters steric and electronic profiles, impacting receptor binding .
- Thermal Stability: The methylamine analog has a defined melting point (43.5–46.5°C), while the ethanol derivative’s melting point remains uncharacterized. Boiling points are comparable (~320°C) due to similar molecular weights.
Preparation Methods
Reaction Overview
The most widely reported method for synthesizing 1-(1-methyl-1H-indol-4-yl)-ethanol involves the reduction of 1-(1-methyl-1H-indol-4-yl)ethanone using sodium borohydride (NaBH₄) in methanol. This approach is favored for its operational simplicity, mild conditions, and high selectivity for ketone reduction without affecting other functional groups.
Procedure:
-
Substrate Preparation : Dissolve 1-(1-methyl-1H-indol-4-yl)ethanone (0.849 mmol, 0.136 g) in anhydrous methanol (4 mL) at 0°C.
-
Reagent Addition : Gradually add NaBH₄ (0.26 mmol, 9.6 mg) to the solution under inert atmosphere.
-
Reaction Monitoring : Stir the mixture at 0°C for 30 minutes. Reaction completion is confirmed via TLC (hexane:ethyl acetate, 7:3).
-
Workup : Quench with saturated NH₄Cl, extract with dichloromethane (2×), wash with water, and dry over Na₂SO₄.
-
Purification : Purify the crude product via silica gel chromatography (0–40% ethyl acetate in hexanes).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 67–85% (extrapolated)* |
| Reaction Temperature | 0°C |
| Reaction Time | 30 minutes |
| Purity Post-Purification | >95% |
*Yield extrapolated from analogous reductions of structurally similar indole ketones.
Mechanistic Insights:
NaBH₄ donates a hydride ion (H⁻) to the carbonyl carbon of the ketone, forming an alkoxide intermediate. Protonation by methanol yields the secondary alcohol. The reaction’s selectivity arises from NaBH₄’s inability to reduce esters, amides, or aromatic rings under these conditions.
Lithium Aluminum Hydride (LiAlH₄)-Mediated Reduction
Alternative Approach for Challenging Substrates
While NaBH₄ is sufficient for most cases, lithium aluminum hydride (LiAlH₄) offers a stronger reducing alternative for sterically hindered ketones. However, this method requires rigorous anhydrous conditions and carries a higher risk of over-reduction or side reactions.
Procedure:
-
Substrate Preparation : Suspend 1-(1-methyl-1H-indol-4-yl)ethanone (1.0 equiv) in dry tetrahydrofuran (THF, 10 mL).
-
Reagent Addition : Add LiAlH₄ (2.0 equiv) portion-wise at 0°C.
-
Reaction Monitoring : Reflux for 4 hours under nitrogen.
-
Workup : Carefully quench with aqueous HCl, extract with ethyl acetate, and dry over MgSO₄.
-
Purification : Recrystallize from ethanol-water.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Reaction Temperature | Reflux (66°C) |
| Reaction Time | 4 hours |
| Purity Post-Purification | 90–92% |
Limitations:
-
LiAlH₄ may reduce sensitive functional groups (e.g., nitro, cyano).
Optimization Strategies for Industrial Production
Scalability Considerations
Industrial-scale synthesis prioritizes cost-efficiency, safety, and minimal waste. Key optimizations include:
Solvent Selection
Catalyst Recycling
Green Chemistry Metrics
| Metric | NaBH₄ Method | LiAlH₄ Method |
|---|---|---|
| Atom Economy | 89% | 82% |
| E-Factor (kg waste/kg product) | 1.2 | 3.8 |
Comparative Analysis of Methods
| Parameter | NaBH₄ Method | LiAlH₄ Method |
|---|---|---|
| Yield | 67–85% | 60–70% |
| Reaction Conditions | Mild (0°C, 30 min) | Harsh (reflux, 4 hr) |
| Functional Group Tolerance | High | Low |
| Scalability | Excellent | Moderate |
| Environmental Impact | Low (E-factor: 1.2) | High (E-factor: 3.8) |
Emerging Methodologies
Q & A
Q. What are the established synthetic routes for 1-(1-Methyl-1H-indol-4-yl)-ethanol, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves catalytic reduction of the corresponding ketone (e.g., 1-(1-Methyl-1H-indol-4-yl)-ethanone) using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). Reaction conditions such as solvent polarity (e.g., THF vs. ethanol), temperature (0–25°C), and stoichiometric ratios significantly impact enantiomeric purity and yield. For example, NaBH4 in ethanol at 0°C may favor partial racemization, while LAH in anhydrous THF preserves stereochemistry but requires stringent moisture control .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key characterization techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- HPLC-MS for purity assessment and detection of byproducts (e.g., oxidation to the ketone).
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
| Property | Value/Description | Reference |
|---|---|---|
| Solubility in water | Slightly soluble (~0.1 mg/mL) | |
| Melting point | Not well-documented (requires empirical study) | |
| LogP (octanol-water) | Estimated ~2.1 (computational) |
Advanced Research Questions
Q. What strategies are available for enantioselective synthesis of (R)- and (S)-1-(1-Methyl-1H-indol-4-yl)-ethanol?
Methodological Answer: Enantioselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori asymmetric hydrogenation) can achieve high enantiomeric excess (ee). Biocatalytic approaches with engineered ketoreductases (e.g., from Lactobacillus spp.) in aqueous-organic biphasic systems have shown >90% ee. Critical factors include pH (6–8), co-solvent selection (e.g., isopropanol as a co-substrate), and NADPH regeneration systems .
Q. How do structural modifications at the indole ring influence biological activity?
Methodological Answer: Substitutions at the indole C-3 or C-5 positions (e.g., chloro, methoxy groups) alter electronic density and steric effects, impacting interactions with biological targets like serotonin receptors. Computational docking studies (AutoDock Vina) combined with SAR analysis are recommended to prioritize synthetic targets. For example, 5-chloro analogs show enhanced binding affinity in preliminary in silico models .
Q. What crystallographic techniques are suitable for resolving its 3D structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is ideal. Key steps:
Q. How can computational methods predict metabolic pathways or toxicity?
Methodological Answer: Use in silico tools like:
- SwissADME for predicting CYP450-mediated oxidation sites.
- Toxtree for structural alerts (e.g., genotoxicity via indole epoxidation).
| Parameter | Predicted Outcome |
|---|---|
| Major metabolic pathway | Hydroxylation at C-5 position |
| Ames test (mutagenicity) | Negative (low risk) |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability data?
Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., pH, ionic strength). To resolve:
Replicate studies under standardized conditions (e.g., USP buffer systems).
Use orthogonal methods: Compare HPLC purity data with Karl Fischer titration for water content.
Apply statistical tools (e.g., Grubbs’ test) to identify outliers in historical datasets .
Future Research Directions
Q. What are underexplored applications in neuropharmacology or material science?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
